N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidine ring. The compound features a 3-fluoro-4-methylphenyl group attached via an acetamide linker and a 2-methylpropyl (isobutyl) substituent at the 3-position of the thienopyrimidine scaffold. This structural motif is common in kinase inhibitors and enzyme-targeting therapeutics due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets .
Properties
Molecular Formula |
C19H20FN3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-13-5-4-12(3)14(20)8-13/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
InChI Key |
QUZQAMTZVYWCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3)F |
Origin of Product |
United States |
Biological Activity
Molecular Formula
- C : 16
- H : 18
- F : 1
- N : 3
- O : 2
- S : 1
Structural Representation
The compound features a thienopyrimidine core with a fluorinated aromatic substituent, which is crucial for its biological activity.
Research indicates that this compound acts primarily as an acetyl-CoA carboxylase (ACC) inhibitor , which plays a significant role in lipid metabolism. By inhibiting ACC, the compound may reduce fatty acid synthesis, making it a candidate for treating metabolic disorders such as obesity and dyslipidemia .
Pharmacological Effects
- Anti-obesity Effects : The inhibition of ACC leads to decreased lipogenesis and increased fatty acid oxidation. Studies have shown that compounds with similar mechanisms can significantly reduce body weight in animal models.
- Antidiabetic Potential : By modulating lipid metabolism, this compound may improve insulin sensitivity and glucose homeostasis, which is beneficial in diabetes management.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, although further research is needed to confirm these findings.
Table 1: Summary of Biological Activities
Case Study 1: ACC Inhibition in Obesity Models
In a study conducted on high-fat diet-induced obesity in rodents, administration of N-(3-fluoro-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide resulted in a significant reduction of body weight and fat mass compared to control groups. The mechanism was attributed to reduced lipogenesis and enhanced fatty acid oxidation.
Case Study 2: Impact on Insulin Sensitivity
Another study examined the effects of this compound on insulin sensitivity in diabetic mice. Results indicated that treatment improved glucose tolerance tests significantly, suggesting its potential role as an antidiabetic agent.
Research Findings
Recent research has highlighted the importance of this compound in various therapeutic areas:
- Metabolic Disorders : Inhibition of ACC has been linked to favorable outcomes in metabolic syndrome models.
- Cancer Research : Some derivatives of thienopyrimidine have shown promise in inhibiting tumor growth through similar pathways.
Further studies are warranted to explore the full spectrum of biological activities and therapeutic applications of this compound.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine: The target compound shares a thieno[3,2-d]pyrimidine core with N-(2-chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (), differing in the substitution pattern on the phenyl group (3-fluoro-4-methyl vs. 2-chloro-4-methyl). In contrast, describes a thieno[2,3-d]pyrimidinone derivative with a phenylamino substituent, highlighting positional isomerism in the fused ring system .
- Pyrido[4,3-d]pyrimidine: introduces a MEK inhibitor with a pyrido[4,3-d]pyrimidine core, where nitrogen substitution in the pyridine ring alters electronic properties and target specificity compared to thienopyrimidines .
Substituent Analysis
The 2-methylpropyl group introduces steric bulk, which may improve lipophilicity and membrane permeability relative to smaller alkyl chains .
Physicochemical Properties
Melting Points and Solubility
- : Melting point 143–145°C, lower than ’s 230°C due to fewer polar groups (e.g., dichlorophenyl in increases polarity) .
- : High melting point (302–304°C) attributed to rigid chromen-4-one and pyrazolo[3,4-d]pyrimidine moieties .
Hydrogen-Bonding Capacity
- The target compound has 1 H-bond donor (acetamide NH) and 4 H-bond acceptors (two carbonyl oxygens, fluorine, and pyrimidine nitrogen), comparable to ’s 1 donor/4 acceptors. This profile suggests moderate aqueous solubility, typical of drug-like molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
